![molecular formula C19H14F2N2O2 B5792336 N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea](/img/structure/B5792336.png)
N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea
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Overview
Description
N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea, also known as DFP-PU, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a urea-based compound that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis. N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea has also been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been found to induce G2/M cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea has also been shown to have anti-inflammatory and anti-angiogenic properties, which could have potential applications in the treatment of inflammatory diseases and angiogenesis-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea is that it has been shown to have potent anti-cancer properties, making it a promising candidate for cancer treatment. Additionally, N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea has been shown to have anti-inflammatory and anti-angiogenic properties, which could have potential applications in the treatment of inflammatory diseases and angiogenesis-related disorders. One limitation of N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea is that it has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea. One area of research could be to investigate its efficacy and safety in animal models of cancer and other diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for cancer treatment. Another area of research could be to develop analogs of N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea with improved potency and selectivity. Overall, N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea has significant potential for scientific research and could have important applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea involves a multistep process that starts with the reaction of 2,4-difluoroaniline with 4-phenoxyphenyl isocyanate to form N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea. The compound is then purified through recrystallization to obtain the final product. The synthesis method is well-established and has been used in numerous studies.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, N-(2,4-difluorophenyl)-N'-(4-phenoxyphenyl)urea has been shown to have anti-inflammatory and anti-angiogenic properties, which could have potential applications in the treatment of inflammatory diseases and angiogenesis-related disorders.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-phenoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-13-6-11-18(17(21)12-13)23-19(24)22-14-7-9-16(10-8-14)25-15-4-2-1-3-5-15/h1-12H,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOMJBPLMBGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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